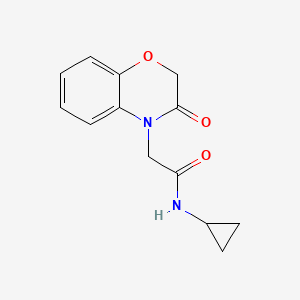![molecular formula C17H18N2O2 B5625015 4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide](/img/structure/B5625015.png)
4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of carboxamide derivatives, including compounds structurally related to 4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-2-carboxamide, involves multiple steps that can include nucleophilic substitution reactions, reduction processes, and condensation reactions. For example, aromatic polyamides and polyimides have been synthesized from diamines containing noncoplanar biphenylene and flexible aryl ether units, showcasing the complexity and versatility of synthetic approaches in this domain (Liaw, Been-Yang Liaw, & Muh-Quang Jeng, 1998).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been analyzed through techniques such as X-ray crystallography. These analyses have helped to understand the intramolecular interactions, such as hydrogen bonds, that stabilize the structure and affect its interaction with other molecules, including DNA. Studies have shown that the flexibility of substituents attached to the core structure plays a significant role in the biological activity of these compounds (Hudson, Kuroda, Denny, & Neidle, 1987).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often include interactions with DNA or the synthesis of peptides and other amides, demonstrating the compound's reactivity and utility in creating biologically active molecules. For instance, the use of DMAPO as a nucleophilic catalyst in peptide coupling reactions showcases the chemical reactivity and potential applications of related compounds in biochemistry (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, glass transition temperature, and stability, are crucial for their application in material science and medicinal chemistry. These compounds often exhibit high solubility in organic solvents and thermal stability, making them suitable for various applications, including the development of polymer materials with specific mechanical and thermal properties (Ghodke, Tamboli, Diwate, Ubale, & Maldar, 2020).
Chemical Properties Analysis
The chemical properties of carboxamide derivatives, such as their interaction with biological targets and their reactivity under different conditions, are fundamental to understanding their potential as therapeutic agents or material precursors. These compounds' ability to bind to DNA or inhibit bacterial growth highlights their biological significance and potential for further development into useful agents in medicine and biotechnology (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets through its various functional groups. The carboxamide and dimethylamino groups, for instance, could form hydrogen bonds with proteins or other biological molecules .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity and biological activity. For instance, if it’s highly reactive, it could pose a risk of causing chemical burns or being explosive. If it’s biologically active, it could have toxic or pharmacological effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19(2)16(20)11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)17(18)21/h3-10H,11H2,1-2H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNBOQANVYODRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-benzyl-3-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-5-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5624936.png)
![(3S*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5624941.png)
![1-methyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5624943.png)

![1-{[1-(4-fluorophenyl)-2,2-dimethylcyclopropyl]carbonyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5624959.png)
![N'-[2-(2-methoxyphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5624977.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B5624982.png)
![[1-(2-chloro-5-fluorobenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5624992.png)
![3-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B5624996.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B5625011.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5625031.png)
![2-(1H-benzimidazol-2-yl)-3-[(5-chloro-2-methoxyphenyl)amino]acrylonitrile](/img/structure/B5625035.png)